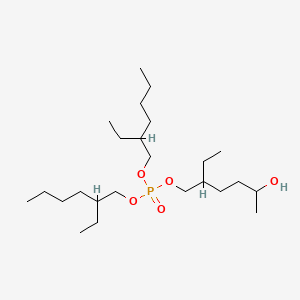
Lithocholic Sulfate Disodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithocholic sulfate disodium salt, also known as lithocholic acid 3-sulfate disodium salt, is a metabolite of lithocholic acid, a secondary bile acid. It is primarily found in the bile duct and is known for its water solubility. The compound has a molecular formula of C24H38Na2O6S and a molecular weight of 500.6 g/mol .
Vorbereitungsmethoden
The synthesis of lithocholic sulfate disodium salt involves the sulfation of lithocholic acid. The reaction typically requires lithocholic acid as the starting material, which undergoes sulfation using sulfur trioxide-pyridine complex or chlorosulfonic acid in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfate ester. The product is then neutralized with sodium hydroxide to form the disodium salt .
Analyse Chemischer Reaktionen
Lithocholic sulfate disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lithocholic acid derivatives.
Reduction: Reduction reactions can convert the sulfate group back to the hydroxyl group, regenerating lithocholic acid.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Wissenschaftliche Forschungsanwendungen
Lithocholic sulfate disodium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its role in bile acid metabolism and its effects on cellular processes.
Medicine: Research has shown its potential in studying liver diseases and its role in cholestasis.
Industry: It is used in the formulation of detergents and emulsifiers due to its surfactant properties .
Wirkmechanismus
Lithocholic sulfate disodium salt exerts its effects by interacting with cellular membranes and proteins. It forms complexes with calcium ions, which can affect cellular signaling pathways. The compound also influences bile acid transport and metabolism, impacting liver function and bile secretion .
Vergleich Mit ähnlichen Verbindungen
Lithocholic sulfate disodium salt is unique due to its sulfate ester group, which imparts distinct chemical and biological properties. Similar compounds include:
Cholic acid: A primary bile acid with hydroxyl groups instead of a sulfate group.
Deoxycholic acid: Another secondary bile acid with different hydroxylation patterns.
Ursodeoxycholic acid: A bile acid used in the treatment of certain liver diseases
These compounds differ in their chemical structure and biological activity, making this compound a valuable compound for specific research and industrial applications.
Eigenschaften
Molekularformel |
C24H38Na2O6S |
|---|---|
Molekulargewicht |
500.6 g/mol |
IUPAC-Name |
disodium;(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C24H40O6S.2Na/c1-15(4-9-22(25)26)19-7-8-20-18-6-5-16-14-17(30-31(27,28)29)10-12-23(16,2)21(18)11-13-24(19,20)3;;/h15-21H,4-14H2,1-3H3,(H,25,26)(H,27,28,29);;/q;2*+1/p-2/t15-,16-,17-,18+,19-,20+,21+,23+,24-;;/m1../s1 |
InChI-Schlüssel |
KFMFANFNCYFOLB-WLYWKNFRSA-L |
Isomerische SMILES |
C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)C.[Na+].[Na+] |
Kanonische SMILES |
CC(CCC(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 4-[4-(1-hydroxyethyl)pyrimidin-2-yl]oxypiperidine-1-carboxylate](/img/structure/B13860722.png)





![(R)-8-Dipropylamino-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile hydrochloride](/img/structure/B13860749.png)


![1-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13860771.png)


![N-[(1-ethylpyrrolidin-2-yl)methyl]-2,2-dimethoxyethanamine](/img/structure/B13860796.png)

